molecular formula C11H13ClFN3 B2955815 [3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 2172543-26-7

[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride

Cat. No.: B2955815
CAS No.: 2172543-26-7
M. Wt: 241.69
InChI Key: KANQKXJURYWWBP-UHFFFAOYSA-N
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Description

[3-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride is a fluorinated pyrazole derivative with a methanamine group at the 4-position of the pyrazole ring. The compound features a 3-fluorophenyl substituent at the 3-position of the pyrazole and a methyl group at the 1-position. Its molecular formula is C₁₁H₁₃ClFN₃, with a molecular weight of 236.69 g/mol (calculated from structural analogs in , and 12).

Properties

IUPAC Name

[3-(3-fluorophenyl)-1-methylpyrazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.ClH/c1-15-7-9(6-13)11(14-15)8-3-2-4-10(12)5-8;/h2-5,7H,6,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANQKXJURYWWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC(=CC=C2)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain receptors or enzymes, while the pyrazole ring contributes to the overall stability and activity of the compound. The methanamine group may facilitate interactions with biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride with structurally related compounds, emphasizing key structural variations and their implications:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Physicochemical/Biological Implications Reference
This compound 3-fluorophenyl, 1-methyl pyrazole, methanamine 236.69 Reference compound Moderate lipophilicity; fluorine enhances electronegativity and may improve CNS penetration.
[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride 3-chlorophenyl (Cl replaces F) 244.12 Chlorine substitution at phenyl ring Increased molecular weight and lipophilicity; Cl may alter steric/electronic interactions vs. F.
(3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride Trifluoromethyl (CF₃) at pyrazole 3-position 239.62 (estimated) CF₃ group replaces fluorophenyl Higher electron-withdrawing effect; likely increased metabolic stability but reduced solubility.
{[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine hydrochloride 4-fluorophenyl (para-F), methylamine (CH₃NH₂) 255.72 Fluorine at para position; methylated amine Altered electronic distribution; methylamine may enhance bioavailability but reduce polarity.
(3-Chloro-4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine 3-Cl, 4-F di-substituted phenyl 265.68 (estimated) Dual halogen substitution Enhanced steric bulk and electronic effects; potential for improved target selectivity.
[2-(1-Methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine Oxolane (tetrahydrofuran) ring attached to pyrazole 181.24 Oxolane replaces phenyl ring Increased rigidity and reduced lipophilicity; may improve aqueous solubility.
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride Triazolo-pyridine core instead of pyrazole 284.74 Heterocyclic triazolo-pyridine scaffold Altered π-π stacking and hydrogen bonding; potential for distinct pharmacological activity.

Key Observations from Structural Comparisons :

Halogen Substitution: Fluorine (F) vs. Chlorine (Cl): Chlorine increases molecular weight and lipophilicity (logP) but may reduce metabolic stability compared to fluorine .

Positional Isomerism :

  • Meta-fluorine (target compound) vs. para-fluorine (): Para-substitution may alter steric interactions and electronic distribution, affecting receptor binding .

Scaffold Modifications :

  • Pyrazole vs. Triazolo-pyridine (): The triazolo-pyridine core offers a larger aromatic surface area, which could enhance interactions with enzymes or receptors .

Amine Functionalization: Methylamine () vs.

Research Findings and Implications

  • Synthetic Utility : The trifluoromethyl analog () is marketed as a building block for agrochemicals, highlighting the role of fluorine/CF₃ in enhancing compound stability .
  • Solubility vs. Lipophilicity : Oxolane-containing analogs () demonstrate how scaffold rigidity can balance solubility and lipophilicity, a critical factor in drug design .

Biological Activity

[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, including mechanisms of action, efficacy, and relevant case studies.

  • Molecular Formula : C11H12FN3
  • Molecular Weight : 205.23 g/mol
  • CAS Number : 1036711-13-3
  • Density : 1.1 g/cm³
  • Boiling Point : Not specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives are known for their ability to modulate enzyme activities and receptor interactions. Specifically, this compound may influence:

  • Enzyme Inhibition : Pyrazole derivatives often exhibit inhibitory effects on enzymes such as cyclooxygenases (COX) and phosphodiesterases (PDEs), which are critical in inflammatory pathways.
  • Receptor Modulation : The presence of the fluorine atom enhances lipophilicity and binding affinity to certain receptors, potentially increasing therapeutic efficacy.

Biological Activity Data

Activity TypeObservationsReferences
Antiparasitic ActivityInhibitory effects on Plasmodium species
Anti-inflammatory EffectsModulation of COX activity
CytotoxicityVariable effects on cancer cell lines

Case Studies

  • Antiparasitic Efficacy
    A study focused on the optimization of pyrazole derivatives for antimalarial activity showed that modifications in the pyrazole structure could enhance efficacy against Plasmodium falciparum. The compound demonstrated significant inhibition of PfATP4-associated Na+-ATPase activity, crucial for parasite survival in host erythrocytes. In vivo studies indicated a reduction in parasitemia in mouse models treated with optimized analogs .
  • Anti-inflammatory Potential
    Research has indicated that pyrazole derivatives can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism was explored in a model of acute inflammation where treatment with the compound resulted in decreased edema and inflammatory cell infiltration .
  • Cytotoxic Effects on Cancer Cells
    Various studies have assessed the cytotoxicity of pyrazole derivatives against different cancer cell lines. The findings suggest that the compound exhibits selective toxicity towards malignant cells while sparing normal cells, indicating potential for targeted cancer therapies .

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